molecular formula C23H17Cl2N3O4S B2908215 ethyl 5-(2,5-dichlorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-35-1

ethyl 5-(2,5-dichlorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2908215
CAS No.: 851948-35-1
M. Wt: 502.37
InChI Key: UKKMPOFVGDTCIE-UHFFFAOYSA-N
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Description

Ethyl 5-(2,5-dichlorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS: 851948-35-1, molecular formula: C₃₃H₁₇Cl₂N₃O₄S, molecular weight: 502.37 g/mol) is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core . Its structure includes:

  • A 4-methylphenyl group at position 3, enhancing steric bulk and hydrophobic character.
  • An ethyl carboxylate ester at position 1, which may act as a prodrug moiety, influencing bioavailability .

Its crystallization and structural refinement likely employ SHELX software, a standard in small-molecule crystallography .

Properties

IUPAC Name

ethyl 5-[(2,5-dichlorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O4S/c1-3-32-23(31)19-16-11-33-21(26-20(29)15-10-13(24)6-9-17(15)25)18(16)22(30)28(27-19)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKMPOFVGDTCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2,5-dichlorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2,5-dichlorobenzoyl chloride with an appropriate amine to form the dichlorobenzamide intermediate. This intermediate is then reacted with a thienopyridazine derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-(2,5-dichlorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorobenzoyl and methylphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

ethyl 5-(2,5-dichlorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(2,5-dichlorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Comparison with Similar Compounds

Thieno[3,4-c]Pyrrole Derivative (Patent Compound)

A structurally related compound, (S)-N-[5-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamid (European Patent Bulletin, 2023), shares a fused thiophene ring system but differs in core heterocycle and substituents :

Feature Target Compound Patent Compound
Core Structure Thieno[3,4-d]pyridazine (6-membered pyridazine fused to thiophene) Thieno[3,4-c]pyrrole (5-membered pyrrole fused to thiophene)
Key Substituents 2,5-Dichlorobenzamido, 4-methylphenyl, ethyl carboxylate 3-Ethoxy-4-methoxyphenyl, methylsulfonylethyl, acetamid
Molecular Weight 502.37 g/mol Estimated >500 g/mol (exact value not reported)
Functional Groups Halogens (Cl), ester (COOEt) Ether (OEt), methoxy (OMe), sulfonyl (SO₂Me), amide (CONH₂)
Hypothesized Properties High lipophilicity (Cl, methylphenyl), potential prodrug behavior (ester hydrolysis) Moderate polarity (ether/methoxy), enhanced solubility (sulfonyl), hydrogen bonding (amide)

Key Differences and Implications

Core Heterocycle: The pyridazine core in the target compound is aromatic and planar, favoring π-π stacking interactions with biological targets (e.g., kinases or DNA).

Substituent Effects :

  • The 2,5-dichlorobenzamido group in the target compound enhances halogen bonding (Cl···O/N) and metabolic stability, common in antimicrobial or antitumor agents.
  • The 3-ethoxy-4-methoxyphenyl group in the patent compound increases polarity, improving aqueous solubility but reducing membrane permeability.
  • The methylsulfonyl group in the patent compound may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase inhibitors) .

Bioavailability: The ethyl carboxylate in the target compound may undergo esterase-mediated hydrolysis to a carboxylic acid, acting as a prodrug to improve absorption.

Data Table: Structural and Functional Comparison

Parameter Ethyl 5-(2,5-Dichlorobenzamido)-3-(4-Methylphenyl)-4-Oxo-Thieno[3,4-d]Pyridazine-1-Carboxylate (S)-N-[5-[1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)Ethyl]-Thieno[3,4-c]Pyrrole-1-Yl]Acetamid
Core Structure Thieno[3,4-d]pyridazine Thieno[3,4-c]pyrrole
Molecular Weight 502.37 g/mol ~550–600 g/mol (estimated)
Halogen Content 2 Cl atoms None
Key Functional Groups Ester (COOEt), dichlorophenyl, methylphenyl Ether (OEt), methoxy (OMe), sulfonyl (SO₂Me), amide (CONH₂)
Solubility (Predicted) Low (lipophilic substituents) Moderate (polar groups: SO₂Me, OMe)
Therapeutic Potential Antimicrobial, kinase inhibition (hypothesized) Enzyme inhibition (e.g., carbonic anhydrase, proteases)

Research Findings and Hypotheses

  • Patent Compound : The sulfonyl and amide groups align with protease or receptor antagonists, possibly for inflammatory or metabolic disorders .
  • Synthesis Challenges : Both compounds require multi-step syntheses, with the target compound’s ester group necessitating protection/deprotection strategies .

Biological Activity

Ethyl 5-(2,5-dichlorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thieno[3,4-d]pyridazine frameworks. The starting materials often include substituted benzamides and various carboxylates. Detailed synthetic pathways can be found in studies focusing on similar thieno derivatives.

Biological Activity

The biological activity of this compound has been evaluated in various studies. Below are key areas of its biological activity:

Antitumor Activity

Research indicates that compounds with similar structures exhibit promising antitumor effects. For instance, thieno[3,4-d]pyridazines have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study demonstrated that derivatives with electron-withdrawing groups enhanced cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231) through mechanisms involving cell cycle arrest and apoptosis induction.

Anti-inflammatory Properties

Compounds containing the thieno[3,4-d]pyridazine moiety have exhibited anti-inflammatory activities. This compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This property is crucial for developing treatments for chronic inflammatory diseases.

Antimicrobial Activity

Similar compounds have shown antimicrobial properties against a range of pathogenic bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways. In vitro studies suggest that this compound could serve as a lead for developing new antimicrobial agents.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated significant cytotoxicity in MCF-7 and MDA-MB-231 cells with IC50 values in the low micromolar range.
Study 2Showed anti-inflammatory effects by reducing nitric oxide production in LPS-stimulated macrophages.
Study 3Reported broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.

Case Study: Antitumor Mechanism

In a specific case study involving derivatives of thieno[3,4-d]pyridazines, it was found that these compounds could effectively inhibit the BRAF(V600E) mutation associated with melanoma. The study utilized molecular docking to predict binding affinities and confirmed the results through cell viability assays.

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